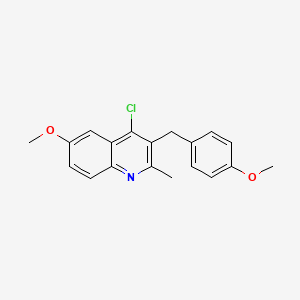![molecular formula C19H18Cl2N2O2 B5037058 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline](/img/structure/B5037058.png)
4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of quinazoline derivatives and has shown promising results in various fields of research.
Mechanism of Action
The mechanism of action of 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline is not yet fully understood. However, studies have shown that this compound inhibits the activity of certain kinases, which are enzymes that play a crucial role in various cellular processes. By inhibiting the activity of these kinases, 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline may interfere with the growth and proliferation of cancer cells, as well as the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline has various biochemical and physiological effects. This compound has been found to inhibit the activity of certain kinases, which may interfere with the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in certain diseases. In addition, 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline has been found to have anti-viral properties, which may make it useful for the treatment of certain viral infections.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline in lab experiments is its potential as a kinase inhibitor. This compound has been found to inhibit the activity of certain kinases, which may make it useful for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline can be toxic to cells, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline. One of the main areas of research is the development of more potent and selective kinase inhibitors based on this compound. Another area of research is the study of the mechanism of action of 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline, which may lead to a better understanding of its potential applications in scientific research. Additionally, further studies are needed to determine the safety and toxicity of this compound, which may help to guide its use in future experiments.
Conclusion:
In conclusion, 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline is a promising compound that has shown potential applications in scientific research. Its potential as a kinase inhibitor, as well as its anti-cancer, anti-inflammatory, and anti-viral properties, make it a valuable tool for studying various cellular processes. However, further research is needed to fully understand the mechanism of action of this compound, as well as its safety and toxicity, before it can be used in clinical applications.
Synthesis Methods
The synthesis of 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline is a multi-step process that involves the reaction of 2,6-dichloro-4-methylphenol with 1,4-dibromobutane in the presence of a base to form 4-(2,6-dichloro-4-methylphenoxy)butyl bromide. This intermediate is then reacted with 6-aminoquinazoline in the presence of a catalyst to form the final product, 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline.
Scientific Research Applications
4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline has been extensively studied for its potential applications in scientific research. This compound has been found to have various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use as a kinase inhibitor.
properties
IUPAC Name |
4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O2/c1-13-10-15(20)18(16(21)11-13)24-8-4-5-9-25-19-14-6-2-3-7-17(14)22-12-23-19/h2-3,6-7,10-12H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWJZQOVROKHMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCCOC2=NC=NC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2,6-Dichloro-4-methylphenoxy)butoxy]quinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5036977.png)
![N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5036982.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-(5-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5036984.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B5036989.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5036998.png)

![3-[2-(benzyloxy)-5-bromophenyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5037015.png)
![2-(2-fluorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5037021.png)
![N-[1-(3-isoxazolyl)ethyl]-N,3,6,7-tetramethyl-1-benzofuran-2-carboxamide](/img/structure/B5037022.png)
![N~1~-(4-bromo-3-methylphenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5037041.png)
![N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5037049.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5037065.png)
![2-methoxy-N-(1-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5037074.png)